1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 6-position, an azetidine (4-membered nitrogen-containing ring) at the 2-position, and a cyclobutane-carboxylate ester at the azetidine’s 3-position. This structure combines aromatic, strained aliphatic, and ester functionalities, which may influence its physicochemical and biological properties.
Synthesis pathways for related compounds (e.g., imidazolidine-2,4,5-triones) suggest that intermediates like (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine are critical precursors, often prepared as p-toluenesulfonate salts for improved stability . The cyclobutanecarboxylate ester likely contributes to lipophilicity, impacting membrane permeability and bioavailability.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-10-4-5-12-13(6-10)21-15(17-12)18-7-11(8-18)20-14(19)9-2-1-3-9/h4-6,9,11H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGHZPFURTDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.
Azetidine Ring Formation: The azetidine ring is formed by reacting the benzothiazole derivative with an appropriate azetidine precursor, such as azetidine-3-ol, under basic conditions.
Cyclobutanecarboxylate Introduction: The final step involves the esterification of the azetidine derivative with cyclobutanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated benzothiazole ring can impart desirable properties such as thermal stability and electronic characteristics, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothiazole ring can enhance binding affinity and specificity, while the azetidine and cyclobutanecarboxylate groups can modulate the compound’s overall activity and stability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
A. Fluorobenzo[d]thiazol Derivatives
Compounds sharing the 6-fluorobenzo[d]thiazol group, such as 1-(aryl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-triones (3a–k) , differ in their secondary heterocycles. The imidazolidine-2,4,5-trione core introduces hydrogen-bonding sites and planar rigidity, whereas the azetidine-cyclobutanecarboxylate system prioritizes sp³-hybridized nitrogen and torsional strain.
B. Azetidine-Containing Analogues Azetidine rings are less common than pyrrolidine or piperidine in drug-like molecules due to synthetic challenges. Compared to 5-membered counterparts, azetidine’s smaller ring increases ring strain (≈26 kcal/mol vs. For example, cefazedone (a cephalosporin antibiotic) uses a thiadiazole-thioether side chain but lacks the fluorobenzo[d]thiazol-azetidine motif .
Substituent Effects
A. Fluorine vs. Non-Halogenated Analogues The 6-fluoro substituent on the benzo[d]thiazole enhances electronegativity, improving binding affinity to hydrophobic pockets (e.g., in kinase inhibitors) and resisting oxidative metabolism. Non-fluorinated analogues, such as unsubstituted benzo[d]thiazolyl derivatives, exhibit reduced metabolic stability and weaker target interactions .
B. Cyclobutanecarboxylate vs. Other Esters Replacing cyclobutanecarboxylate with linear esters (e.g., methyl or ethyl) reduces steric hindrance and lipophilicity. Cyclobutane’s puckered conformation (quantified by Cremer-Pople puckering coordinates) introduces unique torsional angles (e.g., θ ≈ 35° for cyclobutane vs.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
*Calculated using fragment-based methods.
Key Findings :
The target compound’s cyclobutanecarboxylate ester confers moderate lipophilicity (logP 2.8), balancing membrane permeability and aqueous solubility.
Fluorobenzo[d]thiazol derivatives (e.g., 3a) show superior potency (IC50 8.9 nM) but lower solubility due to planar imidazolidine-trione cores .
Antibiotics like cefazedone prioritize hydrophilicity (logP -0.5) for renal excretion, contrasting with the target compound’s design for CNS penetration .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Condensation reactions to form the benzothiazole core (e.g., using 6-fluoro-2-hydrazinylbenzo[d]thiazole as a precursor) .
- Azetidine ring formation via cyclization of a β-amino alcohol intermediate under controlled pH (e.g., using trifluoroacetic acid as a catalyst) .
- Esterification of the azetidine-3-ol intermediate with cyclobutanecarboxylic acid chloride in anhydrous dichloromethane .
Critical Parameters: Temperature control (< 40°C) during cyclization and strict anhydrous conditions for esterification to avoid hydrolysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the presence of the fluorobenzo[d]thiazole moiety (e.g., aromatic protons at δ 7.2–8.1 ppm) and azetidine C-H signals (δ 3.5–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks matching the molecular formula C₁₆H₁₆FN₂O₂S .
- X-ray Crystallography: Resolve crystal packing and dihedral angles between the benzothiazole and azetidine rings (e.g., dihedral angles ~6–34°) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity Assays: Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Enzyme Inhibition Studies: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates to identify potential targets .
- Antimicrobial Disk Diffusion: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar benzothiazole derivatives be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 6-fluoro vs. 6-methoxy groups) on target binding using molecular docking .
- Metabolic Stability Testing: Assess cytochrome P450-mediated degradation via liver microsome assays to rule out false negatives .
- Solubility Optimization: Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability across assays .
Q. What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Solvent-Free Friedel-Crafts Acylation: Apply Eaton’s reagent (P₂O₅·MeSO₃H) under solvent-free conditions to enhance azetidine ring formation efficiency (~85% yield) .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 h to 2 h) for esterification steps, minimizing thermal decomposition .
- Chromatographic Purification: Use gradient elution (hexane:ethyl acetate) on silica gel to separate cyclobutanecarboxylate esters from unreacted intermediates .
Q. How can computational modeling guide the design of analogs with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics Simulations: Model interactions between the fluorobenzo[d]thiazole moiety and hydrophobic enzyme pockets (e.g., ATP-binding sites) .
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity of substituent modifications .
- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (e.g., azetidine oxygen) for target engagement using software like Schrödinger .
Data Contradiction Analysis
3.1 Discrepancies in Reported Anticancer IC₅₀ Values
Resolution Framework:
Assay Variability: Standardize cell lines, passage numbers, and incubation times (e.g., 72 h for MTT assays) .
Batch Purity: Confirm compound purity (>95%) via HPLC before testing; impurities like unreacted hydrazine derivatives can skew results .
Solvent Artifacts: Replace DMSO with PEG-400 if cytotoxicity is observed in solvent controls .
Key Structural and Synthetic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
